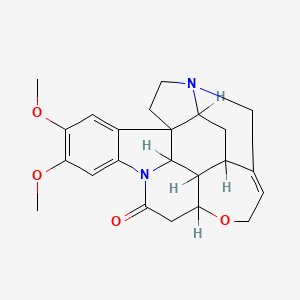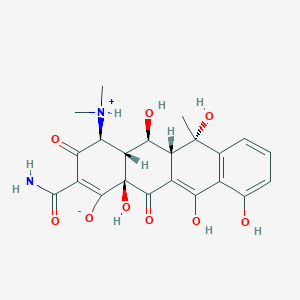
Terramycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terramycin, also known as oxytetracycline, is a broad-spectrum antibiotic that was first discovered in the early 1950s by a research team led by Dr. Benjamin Duggar at Pfizer. It is derived from the bacterium Streptomyces rimosus and is effective against a wide range of bacterial infections, including those caused by both Gram-positive and Gram-negative bacteria . This compound has been widely used in both human and veterinary medicine due to its ability to penetrate deep into tissues and treat infections in hard-to-reach areas .
準備方法
Terramycin is produced through the fermentation of Streptomyces rimosus. The initial isolation involves extracting the culture filtrate with n-butanol and transferring it into dilute acid to obtain a crude concentrate of the antibiotic. This crude material is then purified through chromatography on Florisil, a magnesia-silica-gel adsorbent, followed by further extraction into butanol and re-extraction into dilute acid. The final product, pure crystalline this compound dihydrate, is obtained by dissolving the crude material in dilute acid, precipitating it by neutralizing with alkali, and repeating this procedure .
化学反応の分析
Terramycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, altering its properties and efficacy.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its antibacterial activity.
Common reagents used in these reactions include hydrochloric acid, methanol, and butanol.
科学的研究の応用
Terramycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
作用機序
Terramycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth .
類似化合物との比較
Terramycin belongs to the tetracycline class of antibiotics, which also includes compounds such as doxycycline, chlortetracycline, and tetracycline. Compared to these similar compounds, this compound is unique in its ability to penetrate deep into tissues and treat infections in hard-to-reach areas . Additionally, it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Similar Compounds
Doxycycline: Another tetracycline antibiotic with a longer half-life and better absorption compared to this compound.
Chlortetracycline: The first tetracycline antibiotic discovered, used primarily in veterinary medicine.
Tetracycline: A widely used antibiotic with similar properties to this compound but with different pharmacokinetics.
特性
分子式 |
C22H24N2O9 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC名 |
(4S,4aR,5S,5aR,6S,12aR)-2-carbamoyl-4-(dimethylazaniumyl)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate |
InChI |
InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17+,21-,22+/m1/s1 |
InChIキー |
OWFJMIVZYSDULZ-PXOLEDIWSA-N |
異性体SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)[NH+](C)C)O)O |
正規SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)[NH+](C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4-oxo-6-[(3S,7S,12S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10799002.png)
![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[(2S)-2-[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10799012.png)
![(1R,4R,7R,18S)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate](/img/structure/B10799019.png)
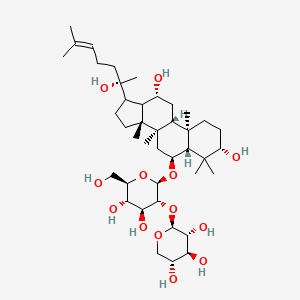
![(6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10799030.png)
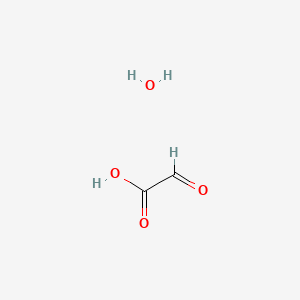
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10799041.png)
![2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-2,3,4,5,7,8-hexahydro-1H-purin-6-one](/img/structure/B10799047.png)
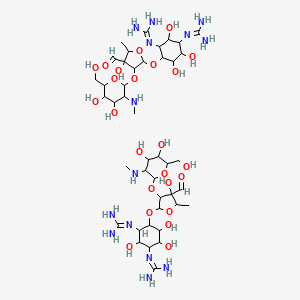
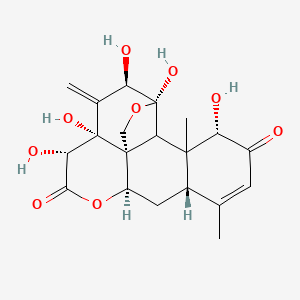
![1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B10799061.png)
![2-[(1R,2R,3S,4S,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B10799062.png)
![[(1'R,2R)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B10799085.png)
